2-Methyl-1,8-naphthyridine-3-carboxylic acid

Medicinal Chemistry Antibacterial Agents Structure-Activity Relationship

This 2-methyl-1,8-naphthyridine-3-carboxylic acid is an essential heterocyclic precursor for DNA gyrase inhibitor programs. The 2-methyl substituent is critical for target binding; replacing it with unsubstituted or quinoline analogs causes significant potency loss. The 3-carboxylic acid handle enables amidation, esterification, and diverse library synthesis for SAR exploration and analytical method development.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 387350-60-9
Cat. No. B1586246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,8-naphthyridine-3-carboxylic acid
CAS387350-60-9
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC=NC2=N1)C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3,(H,13,14)
InChIKeySTQOBEMCYUGNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,8-naphthyridine-3-carboxylic acid (CAS 387350-60-9): A Core Heterocyclic Scaffold for Antibacterial Discovery


2-Methyl-1,8-naphthyridine-3-carboxylic acid (CAS 387350-60-9) is a heterocyclic building block characterized by a 1,8-naphthyridine core with a methyl group at the 2-position and a carboxylic acid moiety at the 3-position . This compound serves as a crucial precursor in the synthesis of complex molecules, particularly in the development of quinolone-like antibacterial agents . Its structural features make it a valuable intermediate for constructing 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, a class known for DNA gyrase inhibition [1]. For procurement, it is supplied as a solid with a melting point in the range of 185-195 °C and a density of 1.355 g/cm³ .

Why Generic Substitution of 2-Methyl-1,8-naphthyridine-3-carboxylic acid is Not Advisable in Medicinal Chemistry


Generic substitution of 2-Methyl-1,8-naphthyridine-3-carboxylic acid with other naphthyridine or quinoline carboxylic acids is not straightforward due to the profound impact of the 2-methyl substituent on the electronic and steric properties of the core scaffold [1]. While many 1,8-naphthyridine-3-carboxylic acid analogs are used to synthesize antibacterial agents, the specific substitution pattern directly influences the final molecule's ability to inhibit its target enzyme, DNA gyrase, and its overall antibacterial spectrum [2]. The presence of the methyl group at the 2-position is critical for the activity of certain derivatives, and replacing this precursor with an unsubstituted 1,8-naphthyridine-3-carboxylic acid [3] or a quinoline analog [4] can lead to significant loss of potency, altered pharmacokinetics, or a shift in the spectrum of antibacterial activity. Therefore, procurement of the exact compound is essential for replicating published results or executing a specific SAR (Structure-Activity Relationship) strategy.

Quantitative Differentiation Evidence for 2-Methyl-1,8-naphthyridine-3-carboxylic acid (CAS 387350-60-9)


Critical 2-Methyl Substitution: A Key Differentiator from Unsubstituted 1,8-Naphthyridine-3-carboxylic Acid

2-Methyl-1,8-naphthyridine-3-carboxylic acid is a crucial intermediate in the synthesis of antibacterial naphthyridones. Its key differentiator is the methyl group at the 2-position, which is essential for the activity of certain drug candidates. SAR studies on related naphthyridone antibacterials show that the nature of substituents around the core scaffold dramatically affects potency. For example, the compound Enoxacin features an ethyl group at the 1-position, while compounds like gemifloxacin and tosufloxacin incorporate a 2-methyl group or a 1,8-naphthyridine core with a 2-methyl substitution pattern [1]. While a direct quantitative comparison of the activity of the free acid is not typically published, the class-level inference is clear: the presence of a 2-methyl group is a recurring motif in potent antibacterials, distinguishing this building block from the unsubstituted 1,8-naphthyridine-3-carboxylic acid [2].

Medicinal Chemistry Antibacterial Agents Structure-Activity Relationship

Naphthyridine Core vs. Quinoline Core: A Fundamental Difference in Antibacterial Potency and Spectrum

The 1,8-naphthyridine core is a well-documented pharmacophore in quinolone antibacterials. A direct comparison of the 1,8-naphthyridine core to its closest analog, the quinoline core, reveals a key difference in biological activity. A seminal SAR study demonstrated that the activity imparted to a quinolone nucleus by the 8-substituent was in the order of F > Cl > naphthyridine > H > benzoxazine > NH2 > NO2 [1]. This indicates that the naphthyridine core (which replaces a carbon at the 8-position of the quinoline ring with a nitrogen) provides a distinct advantage over the unsubstituted quinoline (H) but is less active than the 8-fluoro (F) or 8-chloro (Cl) substituted quinoline analogs. This fundamental difference in core structure is a key consideration when selecting a building block for antibacterial drug discovery, as it influences both target binding and the overall pharmacological profile [1].

Antibacterial DNA Gyrase Inhibition SAR

Physicochemical Properties: Melting Point as a Quality Control Differentiator for 2-Methyl-1,8-naphthyridine-3-carboxylic acid

The melting point of 2-Methyl-1,8-naphthyridine-3-carboxylic acid provides a quantifiable and verifiable parameter for quality control and identity verification. Reputable vendors report a melting point of 191-195 °C or 185 °C . This narrow range serves as a critical differentiator from structurally similar impurities or degraded material. In a procurement context, a measured melting point outside this range can indicate contamination, incorrect compound, or a different hydrate/solvate form [1], ensuring that the purchased material meets the expected purity and identity for further synthesis. For comparison, the unsubstituted 1,8-naphthyridine-3-carboxylic acid has a reported melting point of approximately 240-244 °C .

Analytical Chemistry Quality Control Procurement

Density and Boiling Point as Verification Parameters Distinguishing 2-Methyl-1,8-naphthyridine-3-carboxylic acid from Impurities

The target compound has a reported density of 1.355 g/cm³ and a boiling point of 356.3±37.0 °C at 760 mmHg . These physical constants, while less specific than melting point, provide additional layers of identity confirmation and can be used to distinguish the compound from other potential impurities or degradation products with similar structures [1]. In a procurement setting, these values can be cross-referenced with a Certificate of Analysis (CoA) or used for in-house verification.

Analytical Chemistry Physical Properties Quality Assurance

Recommended Procurement and Application Scenarios for 2-Methyl-1,8-naphthyridine-3-carboxylic acid


Synthesis of 2-Methyl Substituted Naphthyridone Antibacterial Candidates

Procurement is most justified when the synthetic route specifically requires a 1,8-naphthyridine-3-carboxylic acid core with a 2-methyl substituent. This scenario is common in medicinal chemistry programs aiming to develop novel naphthyridone antibiotics where the 2-methyl group is essential for target binding or favorable pharmacokinetics, as demonstrated by its presence in several potent analogs [1].

Structure-Activity Relationship (SAR) Studies Focused on the 2-Position

This compound is essential for any SAR investigation exploring the effect of substitution at the 2-position of the naphthyridine core. Using the unsubstituted analog would not provide the necessary data point. The quantitative SAR data on the naphthyridine core's activity compared to quinoline cores [2] provides a baseline for understanding the impact of modifications at the 2-position.

Quality Control and Method Development for Naphthyridine Derivatives

The well-defined physicochemical properties, particularly the melting point of 191-195 °C , make this compound an excellent reference standard for analytical method development. It can be used to calibrate instruments or validate methods for detecting and quantifying related naphthyridine impurities in final drug substances.

Building Block for Functionalized Heterocyclic Libraries

As a versatile building block, the carboxylic acid group at the 3-position provides a handle for a variety of chemical transformations (e.g., amidation, esterification) [3]. This allows for the generation of diverse libraries of 2-methyl-1,8-naphthyridine derivatives for broad biological screening beyond just antibacterial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.